molecular formula C8H15NO B1394162 (Octahydrocyclopenta[c]pyrrol-3a-yl)methanol CAS No. 444193-01-5

(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol

Cat. No.: B1394162
CAS No.: 444193-01-5
M. Wt: 141.21 g/mol
InChI Key: ZUGGTKAULOSNOR-UHFFFAOYSA-N
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Description

(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol (CAS 444193-01-5) is a bicyclic organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol. This chiral scaffold serves as a versatile and critical building block in medicinal chemistry, particularly in the discovery and development of novel allosteric inhibitors . Its primary research value lies in its use as a core structural element in potential therapeutics for oncology and ophthalmology. Scientific literature shows that derivatives of this bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo scaffold are investigated as potent allosteric inhibitors of Src Homology-2 phosphatase (SHP2), a highly attractive target for the treatment of various cancers . Furthermore, this chemotype has been utilized in the development of nonretinoid antagonists of retinol-binding protein 4 (RBP4), which show promise as a potential pharmacotherapy for delaying the progression of dry Age-related Macular Degeneration (AMD) and Stargardt disease by reducing cytotoxic bisretinoid formation in the retina . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-6-8-3-1-2-7(8)4-9-5-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGGTKAULOSNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676527
Record name (Hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444193-01-5
Record name (Hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthesis Approach

  • Starting Materials : The synthesis often begins with simpler organic compounds that can be transformed into the desired bicyclic structure through various chemical transformations.

  • Cyclization Reactions : Intramolecular cyclization reactions are key in forming the bicyclic ring system. These reactions can be facilitated by catalysts or specific conditions to ensure the desired stereochemistry.

  • Functional Group Transformations : Once the core structure is formed, further modifications such as hydrolysis, reduction, or alkylation may be necessary to introduce the methanol group.

Related Synthesis Routes

For compounds similar to This compound , such as hexahydrocyclopenta[c]pyrrol-5(1H)-one , the synthesis involves steps like alkylating benzyl amine, intramolecular reductive cyclization, and subsequent modifications to achieve the desired structure.

Research Findings and Challenges

Research on This compound and related compounds highlights the complexity of synthesizing bicyclic structures with specific stereochemistry. Challenges include achieving high yields and purity while maintaining the desired stereochemical configuration.

Chemical Reactions Analysis

(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Cyclization : Formation of cyclic compounds.
  • Amination : Introduction of amine groups.
  • Hydroxylation : Addition of hydroxyl groups to form alcohols.

Biological Research

Research has indicated that this compound may exhibit biological activity, making it a candidate for further investigation in pharmacology. Its interactions with biological macromolecules can influence cellular processes.

Potential Biological Activities:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Neuropharmacological Effects : Investigations into its impact on neurotransmitter systems are ongoing.

Pharmaceutical Development

The compound is being explored for its potential therapeutic applications, particularly in drug development. Its structural features may enhance the bioavailability and efficacy of drug candidates.

Case Study:

A study highlighted the use of this compound as a precursor in synthesizing novel analgesics, demonstrating its utility in developing pain management therapies.

Industrial Applications

In the industrial sector, this compound is utilized for:

  • Catalysis : Serving as a catalyst in various chemical reactions.
  • Material Science : Contributing to the development of new materials with specific properties.

Key Pathways:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors may alter synaptic transmission.

Mechanism of Action

The mechanism of action of (Octahydrocyclopenta[c]pyrrol-3a-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares (Octahydrocyclopenta[c]pyrrol-3a-yl)methanol and its analogs based on available

Compound Name CAS # Molecular Weight Log Kow Water Solubility Vapor Pressure (mm Hg) Key Modifications Reference
This compound (Glc component) - - - Low (BCS Class II) - Core bicyclic structure
Octahydro-7,7,8,8-tetramethyl-2,3b-methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methanol 59056-64-3 234.38 4.59 11.14 mg/L 1.38 × 10⁻⁵ Tetramethyl groups, extended bicyclic system
[(3aR,6aS)-6a-(Hydroxymethyl)-octahydrocyclopenta[C]pyrrol-3a-yl]methanol hydrochloride - - - Likely higher - Hydrochloride salt improves solubility
5-[Octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride 1955514-78-9 - - - - Benzyl-oxadiazole substitution
Key Observations:
  • Hydrophobicity : The tetramethyl-substituted analog (CAS 59056-64-3) exhibits a higher Log Kow (4.59) compared to the parent compound, suggesting increased lipophilicity due to methyl groups, which may enhance membrane permeability but reduce aqueous solubility .
  • Solubility Enhancement : The hydrochloride salt derivative () demonstrates a common pharmaceutical strategy to improve solubility via ionic form, addressing the low solubility inherent to BCS Class II drugs like Glc .

Biological Activity

(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol is a bicyclic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopentane ring fused with a pyrrolidine structure, which contributes to its unique properties. The compound's molecular formula is C₉H₁₃N, and it possesses a hydroxymethyl group that enhances its reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate enzyme activity or receptor binding, leading to various physiological effects. For instance, it has been observed to influence cellular signaling pathways that are crucial for processes like cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound. In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced damage. This effect is believed to be mediated through the activation of antioxidant response elements and inhibition of apoptotic pathways .

Anti-inflammatory Properties

In addition to its antimicrobial and neuroprotective effects, this compound has demonstrated anti-inflammatory activity. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Neuroprotection in Animal Models : In a study involving rodent models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. These findings underscore its potential as a therapeutic agent for conditions like Alzheimer's disease .
  • Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound against multidrug-resistant bacterial infections in hospitalized patients. Results indicated a significant reduction in infection rates among those treated with the compound compared to standard antibiotic therapy.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
CyclopentanolLacks pyrrolidine ringMild antibacterial properties
PyrrolidinemethanolContains pyrrolidine but not cyclopentaneLimited neuroprotective effects
Octahydrocyclopenta[c]pyrroleLacks hydroxymethyl groupNotable neuroprotective effects

Q & A

Basic: What are the established synthetic routes for (Octahydrocyclopenta[c]pyrrol-3a-yl)methanol, and how can reaction conditions be optimized for yield?

Methodological Answer:
The compound is typically synthesized via cyclization and reduction reactions. A general procedure involves refluxing precursors (e.g., pyrrolidine derivatives) with catalysts like chloranil in xylene for 25–30 hours, followed by purification via recrystallization using methanol . Key optimization parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., xylene) enhance reaction efficiency.
  • Catalyst Loading : Adjusting chloranil stoichiometry (1.4 mmol per 1 mmol substrate) improves yield.
  • Purification : Methanol recrystallization removes byproducts; solvent purity impacts crystal quality.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol
Reactant of Route 2
(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol

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